1,12-Dibromododecane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,12-dibromododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJATABWMGVVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062985 | |

| Record name | 1,12-Dibromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-70-5 | |

| Record name | 1,12-Dibromododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1,12-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1,12-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dibromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-dibromododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

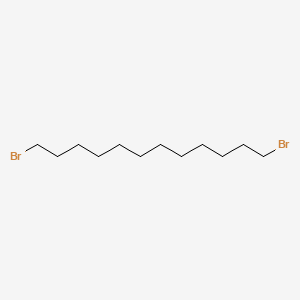

1,12-Dibromododecane structure and molecular formula.

An In-depth Technical Guide to 1,12-Dibromododecane

This guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its structure, molecular formula, physicochemical properties, and key experimental protocols.

Molecular Structure and Formula

This compound is a linear aliphatic hydrocarbon chain consisting of twelve carbon atoms, with bromine atoms attached to the terminal carbons (positions 1 and 12).[1][2] Its symmetrical structure makes it a valuable intermediate in various organic synthesis applications, including the formation of polymers, macrocycles, and organometallic reagents.[3][4][5]

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

This compound is typically an off-white to pale brown crystalline solid at room temperature.[1] It is generally stable under recommended storage conditions, which involve a dry environment away from strong oxidizing agents.[1][9][10] The compound is combustible.[1][10] It exhibits poor solubility in water but is soluble in organic solvents like hot methanol, ethanol, ether, hexane, toluene, and chloroform.[1][2][3]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 328.13 | g/mol | [6][7] |

| Melting Point | 38 - 42 | °C | [1][9][10] |

| Boiling Point | 215 | °C (at 15 mmHg) | [1][8][10] |

| Density | ~1.3 | g/cm³ | [9] |

| Flash Point | >110 | °C (>230 °F) | [11] |

| LogP (Octanol/Water) | 6.85 | [9] |

Experimental Protocols

This compound is a key reagent in organic synthesis. Detailed below are protocols for its preparation and its use in a subsequent reaction.

Synthesis of this compound from 1,12-Dodecanediol (B52552)

This protocol describes the one-step bromination of 1,12-dodecanediol to yield this compound.[12]

The general workflow for this synthesis is outlined in the diagram below.

Methodology: [12]

-

In a 250 mL three-neck flask, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid while cooling.

-

Allow the solution to cool to room temperature.

-

With stirring, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After reflux, cool the reaction to room temperature and add 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water again.

-

Separate the organic layer and dry it with anhydrous calcium chloride for 30 minutes.

-

Purify the product via vacuum distillation to obtain colorless liquid this compound.

Synthesis of 12-bromo-1-dodecene from this compound

This protocol details an elimination reaction where this compound is converted to 12-bromo-1-dodecene using a strong base.[13]

Methodology: [13]

-

Dissolve 1 equivalent of this compound in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.1 M in a flask under an argon atmosphere with stirring.

-

Add 1.15 equivalents of potassium tert-butoxide (t-BuOK) in portions over a 30-minute period.

-

Heat the reaction mixture to reflux and stir for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature and quench the reaction with water.

-

Dilute the mixture with diethyl ether and transfer to a separatory funnel to separate the organic and aqueous layers.

-

Extract the aqueous layer several times with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using silica (B1680970) gel column chromatography with petroleum ether as the eluent to yield the final product, 12-bromo-1-dodecene.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 3344-70-5: this compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Dodecane, 1,12-dibromo- [webbook.nist.gov]

- 9. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]

- 10. This compound | 3344-70-5 [chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 1-Dodecene,12-broMo- synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1,12-Dibromododecane (CAS: 3344-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dibromododecane is a linear bifunctional alkyl halide that serves as a versatile building block in organic synthesis and material science. Its twelve-carbon aliphatic chain provides a flexible and hydrophobic spacer, while the terminal bromine atoms offer reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of novel materials and potential therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with the following key physical and chemical properties:

| Property | Value | Reference |

| CAS Number | 3344-70-5 | |

| Molecular Formula | C₁₂H₂₄Br₂ | |

| Molecular Weight | 328.13 g/mol | |

| Appearance | Off-white to pale brown crystalline solid | [1] |

| Melting Point | 38-42 °C | [2] |

| Boiling Point | 215 °C at 15 mmHg | [2] |

| Solubility | Insoluble in water; soluble in hot methanol (B129727) and other organic solvents like hexane, toluene, and chloroform.[1][3] | |

| Stability | Stable under recommended storage conditions (sealed, dry, room temperature). Combustible. | [1] |

| InChI | InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |

| SMILES | BrCCCCCCCCCCCCBr |

Synthesis of this compound

This compound is typically synthesized from 1,12-dodecanediol (B52552) via a nucleophilic substitution reaction.

Experimental Protocol: Bromination of 1,12-Dodecanediol[4]

Materials:

-

1,12-Dodecanediol (0.1 mol)

-

Sodium bromide (26 g, 0.25 mol)

-

Concentrated sulfuric acid (50 mL)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

250 mL three-neck flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and cool the mixture to room temperature.

-

To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, add 100 mL of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.

-

Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Caption: Synthesis of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable precursor in various synthetic applications, ranging from the development of novel surfactants and polymers to the synthesis of biologically active molecules.

Synthesis of Gemini Surfactants for Biomedical Applications

Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer. This compound serves as an ideal twelve-carbon spacer in the synthesis of dicationic Gemini surfactants. These surfactants have shown promise in drug delivery systems, such as in the modification of liposomes for the treatment of Alzheimer's disease.[4][5]

This protocol is a representative example for the synthesis of a dicationic Gemini surfactant with a dodecane (B42187) spacer.

Materials:

-

This compound

-

N,N-dimethylalkylamine (e.g., N,N-dimethyldecylamine) (2 molar equivalents)

-

Acetonitrile (B52724) (solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve this compound in acetonitrile in a round-bottom flask.

-

Add 2 molar equivalents of N,N-dimethylalkylamine to the solution.

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, a dicationic Gemini surfactant, may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone/ether).

Caption: General synthesis of a dicationic Gemini surfactant.

Preparation of Ionene Polymers for Nucleic Acid Complexation

This compound is utilized in the step-growth polymerization with diamines to form ionene polymers. These are a class of polycations containing quaternary ammonium (B1175870) groups in the polymer backbone. Tboc-protected ionenes, synthesized using this compound, are pH-sensitive and have been investigated for their ability to complex with nucleic acids, suggesting potential applications in gene delivery.[6][7]

This protocol is a representative example for the synthesis of a tboc-protected ionene.

Materials:

-

This compound

-

tert-Butyl bis[3-(dimethylamino)propyl]carbamate (1 molar equivalent)

-

Dimethylformamide (DMF) (solvent)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and tert-butyl bis[3-(dimethylamino)propyl]carbamate in DMF.

-

Stir the solution at room temperature for an extended period (e.g., 72 hours) to allow for polymerization.

-

Monitor the increase in viscosity of the solution as an indication of polymer formation.

-

Precipitate the resulting ionene polymer by adding the reaction mixture to a non-solvent, such as diethyl ether.

-

Collect the polymer by filtration and wash it with the non-solvent to remove unreacted monomers and oligomers.

-

Dry the tboc-protected ionene polymer under vacuum.

Caption: Synthesis of a tboc-protected ionene polymer.

Synthesis of Insect Sex Pheromones

This compound is a key starting material in the multi-step synthesis of insect sex pheromones, such as (Z,E)-12-tetradecen-1-ol acetate, the sex pheromone of the Asian corn borer.[4] This synthesis highlights the utility of this compound in constructing long-chain, functionalized molecules with specific stereochemistry.

-

Phosphonium (B103445) Salt Formation: this compound is reacted with triphenylphosphine (B44618) to form ω-brominated dodecyl triphenylphosphonium bromide.

-

Wittig Reaction: The phosphonium salt undergoes a Wittig reaction with an appropriate aldehyde in the presence of a base (e.g., sodium dimethyl sulfoxide) to generate a Z-isomer of ω-brominated tetradecene.

-

Hydrolysis: The bromo-alkene is hydrolyzed using an alkali metal hydroxide (B78521) to yield (Z,E)-12-tetradecen-1-ol.

-

Acetylation: The alcohol is then acetylated with acetic anhydride (B1165640) to produce (Z,E)-12-tetradecen-1-ol acetate.

-

Isomerization (Optional): The Z/E ratio can be adjusted through an isomerization reaction with sodium nitrite (B80452) and nitric acid.

Caption: Synthetic pathway to an insect sex pheromone.

Biological Activity of Derivatives: Dodecanedioic Acid and Metabolic Signaling

While this compound itself is not known to be directly involved in biological signaling, its derivative, dodecanedioic acid (DDDA), has been shown to have significant effects on metabolic pathways. DDDA can be formed through the ω-oxidation of lauric acid. Studies have demonstrated that DDDA can prevent and reverse metabolic-associated steatohepatitis (MASH) and obesity in rodent models.[3]

The proposed mechanism of action involves the inhibition of the mammalian INDY (I'm Not Dead Yet) protein (mINDY), a cell membrane sodium-coupled citrate (B86180) transporter. By inhibiting mINDY, DDDA reduces the uptake of citrate into hepatocytes. Cytosolic citrate is a key precursor for de novo lipogenesis (DNL), the process of synthesizing fatty acids. A reduction in cytosolic citrate leads to decreased DNL, thereby reducing fat accumulation in the liver (hepatic steatosis), a hallmark of MASH. This inhibition of a key lipogenic pathway contributes to the observed improvements in glucose tolerance, insulin (B600854) sensitivity, and reduction in liver fibrosis.

Caption: Mechanism of action of Dodecanedioic Acid in hepatocytes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or under a fume hood.[1] It is incompatible with strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a wide range of applications in both material science and the life sciences. Its utility as a flexible spacer is demonstrated in the synthesis of advanced materials like ionene polymers and functional molecules such as Gemini surfactants. Furthermore, the biological activity of its derivative, dodecanedioic acid, in key metabolic pathways highlights the potential for developing novel therapeutics for metabolic diseases. This guide provides a foundational understanding for researchers and developers looking to leverage the unique properties of this compound in their work.

References

- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 2. CN108003062A - A kind of synthetic method of list BOC protections bisamination compound - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,12-Dibromododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,12-Dibromododecane, a versatile bifunctional alkane used as a key building block in organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its role in synthetic pathways.

Core Compound Properties

This compound is a linear hydrocarbon chain with bromine atoms attached to its terminal carbons.[1] This structure makes it a valuable intermediate for forming a variety of more complex molecules through reactions such as nucleophilic substitution and the formation of organometallic reagents.[2]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄Br₂ | [1][3][4][5] |

| Molecular Weight | 328.13 g/mol | |

| CAS Number | 3344-70-5 | [1][4][6] |

| Melting Point | 38-42 °C | [7][8] |

| Boiling Point | 215 °C at 15 mmHg | [6][7][8] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Appearance | White to light yellow powder or crystal | [1][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and hot methanol.[1][5][7] |

Experimental Protocols

Synthesis of this compound from 1,12-Dodecanediol (B52552)

This protocol details a one-step bromination of 1,12-dodecanediol to produce this compound.[9]

Materials:

-

1,12-dodecanediol (0.1 mol)

-

Sodium bromide (26 g, 0.25 mol)

-

Concentrated sulfuric acid (50 mL)

-

Water (30 mL initially, plus additional for washing)

-

Anhydrous calcium chloride

Procedure:

-

In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the solution to cool to room temperature.

-

To the cooled sulfuric acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After reflux, cool the reaction mixture to room temperature and add 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally, water again.

-

Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[9]

Synthetic Applications & Pathways

This compound serves as a precursor in various organic syntheses. Its bifunctional nature allows it to be a linker molecule or a starting material for creating compounds with extended carbon chains.

Example Synthetic Pathway: Formation of a Dicationic Imidazolium (B1220033) Salt

The following diagram illustrates a logical workflow for the synthesis of a dicationic imidazolium salt starting from this compound, showcasing its role as an alkylating agent.

References

- 1. CAS 3344-70-5: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]

- 4. Dodecane, 1,12-dibromo- [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound 98 3344-70-5 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 3344-70-5 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

A Technical Guide to the Physicochemical Properties of 1,12-Dibromododecane

This guide provides an in-depth overview of the melting and boiling points of 1,12-Dibromododecane, a significant intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and experimental context.

Physical and Chemical Properties

This compound is a linear alkyl dihalide with the chemical formula C12H24Br2.[1][2][3] At room temperature, it typically presents as an off-white to pale brown crystalline solid.[4][5] Depending on the ambient temperature, it may also exist as a liquid due to its relatively low melting point.[1][4] This compound is generally stable under recommended storage conditions, which involve a dry, cool, and well-ventilated environment away from strong oxidizing agents.[4][5][6] It is soluble in organic solvents like hot methanol (B129727) but insoluble in water.[4][5][6]

Summary of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C12H24Br2 | [1][2][3] |

| Molecular Weight | ~328.13 g/mol | [2][7] |

| CAS Number | 3344-70-5 | [1][2] |

| Melting Point | 38-42 °C | [4][5][6][7][8][9] |

| Boiling Point | 215 °C at 15 mmHg | [4][5][6][7][9] |

| Appearance | Off-white to pale brown crystalline solid | [4][5][10] |

| Density | 1.2694 g/cm³ | [1] |

| Flash Point | >110 °C (>230 °F) | [5][9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a compound such as this compound.

1. Melting Point Determination (Capillary Method)

The melting point of this compound is typically determined using a melting point apparatus and the capillary tube method. This technique provides a melting range, which is indicative of the compound's purity.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[11] The open end of a capillary tube is tapped into the powder, and the tube is then gently tapped on a hard surface to pack the solid into the closed end.[11][12] This process is repeated until a sample height of 1-2 mm is achieved.[12][13]

-

Apparatus Setup: The filled capillary tube is placed into the sample holder of a melting point apparatus.[12] The apparatus is programmed with a starting temperature a few degrees below the expected melting point (e.g., 35 °C).

-

Measurement: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[12] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.[13] For a pure compound, this range is typically narrow (0.5-1.0 °C).[13]

2. Boiling Point Determination (Reduced Pressure Distillation)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure (vacuum) to prevent decomposition.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Procedure: An appropriate amount of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. The system is evacuated to the desired pressure (e.g., 15 mmHg).

-

Measurement: The flask is gently heated. The temperature is recorded when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This stable temperature reading is the boiling point of the substance at that specific pressure.[12]

Application in Synthesis: A Logical Workflow

This compound is a versatile bifunctional molecule frequently used as a linker in organic synthesis.[1] Its two terminal bromine atoms can undergo nucleophilic substitution or participate in coupling reactions, making it an ideal building block for polymers and macrocycles. For instance, it has been used in the preparation of tboc-protected ionenes.[6][8] The diagram below illustrates its general role in a polymerization reaction.

Caption: General workflow of this compound in polymerization.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3344-70-5: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 3344-70-5 [chemicalbook.com]

- 7. This compound Cas 3344-70-5 Boiling Point: 215 A C/15 Mmhg (lit.) at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]

- 8. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. youtube.com [youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Solubility Profile of 1,12-Dibromododecane: A Technical Guide for Researchers

Introduction

1,12-Dibromododecane (C₁₂H₂₄Br₂) is a linear, bifunctional alkyl halide that serves as a versatile building block in organic synthesis and materials science. Its long aliphatic chain and terminal bromine atoms impart specific solubility characteristics that are crucial for its application in various chemical reactions and processes. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide also presents a detailed experimental protocol for determining the solubility of this compound, empowering researchers to generate precise data for their specific applications.

The solubility of this compound is primarily governed by the "like dissolves like" principle. The molecule's long, nonpolar twelve-carbon chain is the dominant structural feature, leading to favorable interactions with nonpolar organic solvents through London dispersion forces. The two carbon-bromine bonds introduce a degree of polarity, but this is largely overshadowed by the extensive hydrophobic character of the alkyl chain. Consequently, this compound is readily soluble in nonpolar and weakly polar organic solvents but demonstrates very poor solubility in highly polar solvents such as water.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely reported, the following table summarizes its qualitative solubility in various solvents based on available chemical literature. For context, qualitative solubility information for similar shorter-chain α,ω-dibromoalkanes is also included.

| Compound | Solvent | Temperature | Solubility (Quantitative) | Solubility (Qualitative) |

| This compound | Water | Ambient | Data not available | Insoluble[1][2] |

| Hexane | Ambient | Data not available | Soluble[1] | |

| Toluene | Ambient | Data not available | Soluble[1] | |

| Chloroform | Ambient | Data not available | Soluble[1] | |

| Methanol | Hot | Data not available | Soluble[2][3] | |

| Ethanol | Ambient | Data not available | Soluble | |

| Diethyl Ether | Ambient | Data not available | Soluble | |

| 1,10-Dibromodecane | Water | Ambient | Data not available | Sparingly soluble[4] |

| 1,8-Dibromooctane | Water | Ambient | Data not available | Insoluble[5] |

| Chloroform | Ambient | Data not available | Sparingly soluble[5] | |

| Hexanes | Ambient | Data not available | Slightly soluble[5] | |

| 1,6-Dibromohexane | Water | Ambient | Data not available | Insoluble[6] |

| Hexane | Ambient | Data not available | Soluble[6] | |

| Toluene | Ambient | Data not available | Soluble[6] |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the reliable and widely used gravimetric shake-flask method.[7][8][9]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Airtight, sealable containers (e.g., screw-cap vials or flasks)

-

Thermostatically controlled mechanical shaker or magnetic stirrer with a water or oil bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer within a constant temperature bath.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the container to stand undisturbed at the set temperature for several hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a chemically compatible syringe filter to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial. Record the exact weight of the container with the solution.

-

Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature below the boiling point of this compound to avoid any loss of the solute.

-

Once the solvent is completely removed, place the container with the solid residue in a drying oven or vacuum desiccator until a constant weight is achieved.

-

Reweigh the container with the dry, non-volatile this compound residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

The mass of the solvent is the difference between the weight of the container with the solution and the final weight of the container with the residue.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of the solubility of this compound in an organic solvent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 3344-70-5 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

Navigating the Stability of 1,12-Dibromododecane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1,12-Dibromododecane (CAS No. 3344-70-5), a crucial intermediate in various organic synthesis applications, including drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who handle and utilize this compound.

Core Properties and Stability Profile

This compound is a long-chain aliphatic hydrocarbon featuring terminal bromine atoms. It typically appears as an off-white to pale brown crystalline solid.[1][2] Its stability is a critical factor for ensuring the integrity and reproducibility of experimental results. Generally, this compound is considered stable under standard laboratory conditions.[1][2][3] However, its reactivity and long-term stability can be influenced by environmental factors.

Key physical and chemical properties are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄Br₂ | [4] |

| Molecular Weight | 328.13 g/mol | [4] |

| Melting Point | 38-42 °C | [2][3] |

| Boiling Point | 215 °C at 15 mmHg | [2] |

| Appearance | Off-white to pale brown crystalline solid | [1][2] |

| Solubility | Soluble in hot methanol; Insoluble in water | [1][2] |

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Prevents melting and potential degradation. |

| Light | Store away from direct sunlight. | Light can initiate free-radical degradation pathways in haloalkanes. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | Minimizes exposure to moisture and oxygen, which could potentially lead to hydrolysis or oxidation over long periods. |

| Incompatible Materials | Avoid strong oxidizing agents. | Strong oxidizers can react exothermically with the alkyl halide.[1][2][3] |

Potential Degradation Pathways

While specific studies on the degradation of this compound under storage conditions are not extensively documented in publicly available literature, potential degradation pathways for haloalkanes include:

-

Hydrolysis: Reaction with water, which can be accelerated by elevated temperatures, to form the corresponding diol (1,12-dodecanediol) and hydrobromic acid.

-

Oxidation: In the presence of oxygen and/or light, oxidation can occur, potentially leading to a variety of degradation products.

-

Elimination: Although less likely under normal storage conditions for a primary dibromoalkane, elimination reactions to form alkenes could be catalyzed by certain impurities or surfaces.

-

Reductive Debromination: Studies on similar vic-dibromoalkanes have shown that reductive degradation can occur, generating bromine atoms.[5]

Understanding these potential pathways is crucial for designing appropriate stability studies and for the analysis of aged samples.

Experimental Protocols for Stability and Purity Assessment

A comprehensive stability testing program for this compound would involve long-term and accelerated studies. The following is a detailed, generalized protocol that can be adapted for this purpose.

Protocol: Long-Term and Accelerated Stability Study of this compound

1. Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.

2. Materials and Equipment:

-

This compound (high purity, with certificate of analysis)

-

Controlled environment stability chambers

-

Amber glass vials with inert caps

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

-

NMR Spectrometer

-

Karl Fischer titrator

-

Analytical balance and other standard laboratory glassware

3. Experimental Design:

| Study Type | Storage Conditions | Time Points |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 months |

4. Sample Preparation:

-

Aliquots of this compound from a single batch are placed in amber glass vials and securely capped.

-

Sufficient vials are prepared for each time point and storage condition.

5. Analytical Methods:

-

Purity and Degradation Products (GC-FID/MS): (Adapted from a protocol for a similar compound[6])

-

Column: Non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature 100°C, hold for 2 min; ramp at 15°C/min to 300°C, hold for 10 min.

-

Detector: FID at 300°C or MS (EI, 70 eV, scan range m/z 40-500).

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Data Analysis: Determine purity by area percentage. Identify degradation products by mass spectral library matching and fragmentation analysis.

-

-

Appearance: Visual inspection for changes in color and physical state.

-

Water Content: Determined by Karl Fischer titration.

-

Identification (NMR Spectroscopy):

-

¹H and ¹³C NMR spectra are recorded to confirm the structure of the compound and to identify any potential degradation products with distinct spectral signatures.[7]

-

6. Acceptance Criteria:

-

Appearance: No significant change in color or physical state.

-

Purity (by GC): Not less than 98.0%.

-

Individual Impurity: Not more than 0.5%.

-

Total Impurities: Not more than 1.0%.

-

Water Content: Not more than 0.1%.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in assessing the stability of a chemical compound like this compound, the following diagrams have been generated using Graphviz.

Caption: Logical workflow for assessing the stability of a chemical compound.

Caption: Analytical workflow for a single stability time point sample.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment, away from incompatible materials such as strong oxidizing agents. For critical applications in research and drug development, it is imperative to implement a robust stability testing program to ensure its quality and purity over its intended shelf life. The protocols and workflows outlined in this guide provide a framework for establishing such a program.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 3344-70-5 [m.chemicalbook.com]

- 3. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]

- 4. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Free radical reductive degradation of vic-dibromoalkanes and reaction of bromine atoms with polyunsaturated fatty acids: possible involvement of Br(.) in the 1,2-dibromoethane-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Radiolytic degradation of dodecane substituted with common energetic functional groups - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,12-Dibromododecane and its Synonyms in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synonyms, properties, and applications of 1,12-Dibromododecane, a versatile chemical compound integral to various facets of scientific research, particularly in the realm of drug discovery and polymer chemistry. This document provides a comprehensive overview of its synthesis, experimental applications, and its role as a crucial linker in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a long-chain aliphatic hydrocarbon featuring bromine atoms at both terminal positions. This bifunctional nature makes it an excellent building block in organic synthesis, allowing for the connection of two different molecular entities.

Common Synonyms and Identifiers

For clarity and comprehensive literature searching, it is essential to be familiar with the common synonyms and identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3344-70-5 |

| Molecular Formula | C₁₂H₂₄Br₂ |

| Molecular Weight | 328.13 g/mol |

| Common Synonyms | Dodecamethylene dibromide, alpha,omega-Dibromododecane |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 1,12-dodecanediol (B52552).

Experimental Protocol: Synthesis from 1,12-Dodecanediol

Materials:

-

1,12-dodecanediol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous calcium chloride (CaCl₂)

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, cautiously add concentrated sulfuric acid to water.

-

To this acidic solution, add 1,12-dodecanediol and sodium bromide.

-

Heat the mixture to reflux for several hours to ensure the complete conversion of the diol to the dibromide.

-

After cooling, dilute the reaction mixture with water.

-

Separate the organic layer, which contains the crude this compound.

-

Wash the organic layer sequentially with concentrated sulfuric acid, water, and saturated sodium bicarbonate solution to remove unreacted starting materials and acidic impurities.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by distillation under reduced pressure to obtain pure this compound.

Applications in Drug Discovery: The Role of the Dodecane Linker

The twelve-carbon chain of this compound provides a flexible and lipophilic spacer, making it a valuable component in the design of bioactive molecules. Its most prominent application is in the synthesis of PROTACs.

PROTACs and the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.[2] This complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis of PROTACs with a Dodecane Linker

This compound serves as a readily available starting material for the synthesis of PROTAC linkers. The synthesis typically involves sequential nucleophilic substitution reactions where each bromine atom is displaced by a nucleophile attached to either the POI-binding ligand or the E3 ligase-binding ligand.

The following diagram outlines a generalized workflow for the synthesis of a PROTAC.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Evaluation of PROTAC Efficacy

The biological activity of PROTACs is assessed through a series of in vitro assays to determine their ability to induce the degradation of the target protein.

Western Blot for Protein Degradation

Western blotting is a fundamental technique used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[3]

Experimental Protocol:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation. Key parameters derived from this analysis are the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[3]

TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive assay to confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[4][5]

Experimental Protocol:

-

Reagent Preparation: Prepare solutions of the purified tagged POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged), along with fluorophore-conjugated anti-tag antibodies (e.g., Terbium-anti-GST as the donor and a suitable acceptor-conjugated anti-His antibody).

-

Assay Setup: In a microplate, add the POI, E3 ligase, and serial dilutions of the PROTAC.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Antibody Addition: Add the donor and acceptor antibody mixture to the wells.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Analysis: Calculate the TR-FRET ratio to quantify the extent of ternary complex formation.

HiBiT Assay for Live-Cell Protein Degradation

The HiBiT assay is a bioluminescence-based method for real-time monitoring of protein degradation in live cells.[6]

Experimental Protocol:

-

Cell Line Generation: Use CRISPR/Cas9 gene editing to insert the small 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

-

Assay Setup: Plate the HiBiT-tagged cells in a suitable microplate.

-

Reagent Addition: Add the LgBiT protein and a luciferase substrate to the cells.

-

PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

-

Luminescence Measurement: Measure the luminescence signal at various time points using a luminometer.

-

Analysis: A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein. This allows for the kinetic analysis of protein degradation.[7]

The following diagram illustrates a typical workflow for evaluating PROTAC efficacy.

Caption: A typical workflow for the experimental evaluation of PROTAC efficacy.

Quantitative Data Summary

The following table provides illustrative quantitative data that might be obtained from the experimental evaluation of a hypothetical PROTAC utilizing a dodecane-based linker.

| Assay | Parameter | Value |

| TR-FRET | Ternary Complex Formation (EC₅₀) | 50 nM |

| Western Blot | Protein Degradation (DC₅₀) | 100 nM |

| Maximum Degradation (Dₘₐₓ) | >90% | |

| HiBiT Assay | Degradation Half-life (t₁/₂) | 4 hours |

| Cell Viability | Anti-proliferative Activity (IC₅₀) | 200 nM |

Conclusion

This compound and its synonyms are indispensable reagents in modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its utility as a long-chain, flexible linker is prominently demonstrated in the design and synthesis of PROTACs, a revolutionary class of therapeutics. A thorough understanding of its properties, synthetic routes, and applications, coupled with robust experimental evaluation, is crucial for the continued advancement of targeted protein degradation and the development of novel therapies for a range of diseases.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

Dodecamethylene dibromide physical and chemical properties.

An In-depth Technical Guide to Dodecamethylene Dibromide: Physical and Chemical Properties

Introduction

Dodecamethylene dibromide, also known as 1,12-dibromododecane, is a linear bifunctional alkyl halide with the chemical formula C₁₂H₂₄Br₂.[1] Its structure consists of a twelve-carbon aliphatic chain with bromine atoms attached to the terminal carbons.[1] This symmetrical molecule is a versatile building block in organic synthesis, serving as a precursor for a wide range of more complex molecules and polymers.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and relevant spectral data for researchers, scientists, and professionals in drug development.

Physical Properties

Dodecamethylene dibromide is typically an off-white to pale brown crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature.[1][4] It is characterized by its low volatility and insolubility in water, but it exhibits good solubility in various organic solvents.[1][2]

Tabulated Physical Data

The key physical properties of dodecamethylene dibromide are summarized in the table below for easy reference.

| Property | Value | Units |

| Molecular Formula | C₁₂H₂₄Br₂ | - |

| Molecular Weight | 328.13 | g/mol |

| Appearance | Off-white to pale brown crystalline solid / Colorless to pale yellow liquid | - |

| Melting Point | 37 - 42 | °C |

| Boiling Point | 215 | °C at 15 mmHg |

| 362.8 | °C at 760 mmHg | |

| Density | ~1.3 | g/cm³ |

| Flash Point | >113 | °C |

| Solubility in Water | Insoluble | - |

| Solubility in Organic Solvents | Soluble in hot methanol, ethanol, ether, hexane, toluene, and chloroform. | - |

| Vapor Pressure | 0.0 ± 0.7 | mmHg at 25°C |

Note: Some values are reported as ranges as they can vary depending on the purity of the substance and the measurement conditions.[4][5][6][7][8]

Chemical Properties and Reactivity

Dodecamethylene dibromide is a stable compound under standard conditions but is combustible and incompatible with strong oxidizing agents.[4][5] Its chemical reactivity is primarily defined by the two terminal bromine atoms, which are good leaving groups in nucleophilic substitution reactions.[3] This bifunctionality allows it to be used in polymerization reactions and for the synthesis of macrocyclic compounds.[3]

Key aspects of its reactivity include:

-

Nucleophilic Substitution: The carbon-bromine bonds are susceptible to attack by a wide range of nucleophiles, enabling the introduction of various functional groups.[3]

-

Formation of Organometallic Reagents: It can react with metals such as magnesium or lithium to form Grignard or organolithium reagents, which are invaluable for carbon-carbon bond formation.[3]

-

Polymer Synthesis: Its ability to react at both ends makes it a useful monomer for step-growth polymerization, leading to the formation of ionenes and other polymers.[5]

Experimental Protocols

Synthesis of Dodecamethylene Dibromide from 1,12-Dodecanediol (B52552)

A common method for the preparation of dodecamethylene dibromide is through the bromination of 1,12-dodecanediol.[9]

Materials:

-

1,12-dodecanediol (0.1 mol)

-

Sodium bromide (26 g, 0.25 mol)

-

Concentrated sulfuric acid (50 mL)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

250 mL three-neck flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the mixture to cool to room temperature.

-

To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.

-

Heat the mixture to reflux and maintain it for 4 hours.

-

After reflux, cool the reaction mixture to room temperature and add 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally with water again.

-

Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.

-

Purify the crude product by vacuum distillation to obtain dodecamethylene dibromide as a colorless liquid.[9]

Mandatory Visualization

The synthesis of dodecamethylene dibromide from 1,12-dodecanediol can be visualized as a straightforward chemical workflow.

Caption: Workflow for the synthesis of dodecamethylene dibromide.

Spectral Data

The structural identification and purity assessment of dodecamethylene dibromide are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a triplet corresponding to the two -CH₂-Br groups and a series of multiplets for the central methylene (B1212753) (-CH₂-) groups of the long alkyl chain.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms attached to the bromine atoms and for the different methylene carbons in the chain.

Infrared (IR) Spectroscopy

The IR spectrum of dodecamethylene dibromide would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methylene groups. A key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the alkyl chain.

Note: Detailed spectral data for dodecamethylene dibromide can be found in various chemical databases such as the NIST Chemistry WebBook and PubChem.[10][11]

References

- 1. CAS 3344-70-5: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemwhat.com [chemwhat.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dodecane, 1,12-dibromo- [webbook.nist.gov]

An In-depth Technical Guide to the Structural Characteristics of alpha,omega-Dibromododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of alpha,omega-dibromododecane. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

alpha,omega-Dibromododecane, also known as 1,12-dibromododecane, is a bifunctional long-chain haloalkane. Its structure, consisting of a twelve-carbon aliphatic backbone with terminal bromine atoms, makes it a versatile reagent in organic synthesis.[1] It is commonly used as a linker or spacer molecule in the synthesis of more complex structures and serves as a key intermediate in the production of various organic compounds.[1]

Core Structural and Physical Properties

The fundamental structural and physical properties of alpha,omega-dibromododecane are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value |

| Chemical Formula | C₁₂H₂₄Br₂ |

| Molecular Weight | 328.13 g/mol [2][3][4][5] |

| IUPAC Name | This compound[2] |

| CAS Number | 3344-70-5[2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 38-42 °C[6][7] |

| Boiling Point | 215 °C at 15 mmHg[6][7] |

| Solubility | Soluble in hot methanol (B129727) and other organic solvents.[1][6] |

Detailed Structural Characteristics

| Structural Parameter | Typical Value |

| C-C Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| C-Br Bond Length | ~1.94 Å |

| C-C-C Bond Angle | ~109.5° |

| H-C-H Bond Angle | ~109.5° |

| Br-C-C Bond Angle | ~109.5° |

Spectroscopic Analysis Protocols

The following sections detail the experimental methodologies for the key spectroscopic techniques used to characterize alpha,omega-dibromododecane.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the presence and connectivity of hydrogen atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of alpha,omega-dibromododecane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Expected Spectrum: The ¹H NMR spectrum will show characteristic signals for the different methylene (B1212753) groups. The protons on the carbons adjacent to the bromine atoms (α-protons) will be shifted downfield compared to the other methylene protons in the chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Objective: To identify the number of non-equivalent carbon atoms and their chemical environments.

Methodology:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of alpha,omega-dibromododecane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard proton-decoupled experiment.

-

Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Expected Spectrum: Due to the symmetry of the molecule, the ¹³C NMR spectrum will show fewer than 12 signals. The carbons attached to the bromine atoms will be shifted downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present.

Methodology:

-

Sample Preparation (Solid Film):

-

Dissolve a small amount of alpha,omega-dibromododecane in a volatile organic solvent (e.g., dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

-

Instrument: A standard FTIR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

-

-

Expected Spectrum: The FTIR spectrum will be dominated by C-H stretching and bending vibrations. A characteristic C-Br stretching absorption will be observed in the fingerprint region (typically 600-500 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of alpha,omega-dibromododecane in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution.

-

Carrier Gas: Helium.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

-

Ion Source Temperature: 230 °C.

-

-

Expected Data: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of bromine atoms and fragmentation of the alkyl chain. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in bromine-containing fragments.

Experimental Workflow: Synthesis of alpha,omega-Dibromododecane

A common laboratory synthesis of alpha,omega-dibromododecane involves the bromination of 1,12-dodecanediol. The following diagram illustrates a typical experimental workflow for this synthesis.

Caption: Synthesis workflow for alpha,omega-dibromododecane.

References

- 1. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

Investigating the Biological Activity of Long-Chain Dibromoalkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dibromoalkanes, a class of α,ω-dihaloalkanes, are recognized as bifunctional alkylating agents with potential biological activities stemming from their ability to interact with nucleophilic biomolecules. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their cytotoxic and antimicrobial properties. The primary mechanism of action is believed to be the induction of DNA damage, which triggers cellular responses such as cell cycle arrest and apoptosis. This guide summarizes the available (though limited) quantitative data, details relevant experimental protocols for assessing biological activity, and presents diagrams of the key signaling pathways potentially modulated by these compounds.

Introduction

Long-chain dibromoalkanes are aliphatic hydrocarbons featuring bromine atoms at both ends of a carbon chain. Their bifunctional nature allows them to act as cross-linking agents, a property that underpins their biological activity. As alkylating agents, they react with nucleophilic sites on macromolecules, most notably DNA, leading to the formation of covalent adducts.[1][2] This interaction can disrupt essential cellular processes, including DNA replication and transcription, ultimately leading to cell death.[3][4] The length of the carbon chain is a critical determinant of their physicochemical properties, such as lipophilicity, which in turn influences their uptake by cells and their interaction with biological membranes.[5][6]

Core Biological Activities

The primary biological activities of long-chain dibromoalkanes investigated to date are their cytotoxic effects against cancer cells and their potential as antimicrobial agents.

Cytotoxic Activity

As alkylating agents, long-chain dibromoalkanes are predicted to exhibit cytotoxicity, particularly against rapidly proliferating cells like cancer cells.[7][8] The cross-linking of DNA by these bifunctional molecules can lead to the formation of interstrand and intrastrand crosslinks, which are highly toxic lesions that can block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][9]

While specific quantitative data for the in vitro cytotoxicity of long-chain dibromoalkanes on various cancer cell lines is not extensively available in the public domain, the general mechanism of action of alkylating agents is well-established. For instance, 1,12-dibromododecane has been noted for its toxic properties, being harmful if swallowed.[7]

Table 1: Quantitative Cytotoxicity Data for Long-Chain Dibromoalkanes (Hypothetical Data)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 1,10-Dibromodecane | MCF-7 (Breast Cancer) | MTT | Data not available | - |

| This compound | A549 (Lung Cancer) | MTT | Data not available | - |

| 1,10-Dibromodecane | HCT116 (Colon Cancer) | LDH | Data not available | - |

| This compound | PC-3 (Prostate Cancer) | LDH | Data not available | - |

Antimicrobial Activity

The hydrophobic nature of the long alkyl chain in these compounds suggests they may possess antimicrobial properties.[8] The proposed mechanism involves the disruption of bacterial cell membrane integrity. The long lipophilic chain can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[10][11]

Similar to the cytotoxicity data, specific Minimum Inhibitory Concentration (MIC) values for long-chain dibromoalkanes against a broad spectrum of bacteria and fungi are not well-documented in publicly accessible research.

Table 2: Quantitative Antimicrobial Activity Data for Long-Chain Dibromoalkanes (Hypothetical Data)

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| 1,10-Dibromodecane | Staphylococcus aureus | Broth Microdilution | Data not available | - |

| This compound | Escherichia coli | Broth Microdilution | Data not available | - |

| 1,10-Dibromodecane | Candida albicans | Broth Microdilution | Data not available | - |

| This compound | Pseudomonas aeruginosa | Broth Microdilution | Data not available | - |

Signaling Pathways

The biological activity of long-chain dibromoalkanes is intrinsically linked to the cellular signaling pathways that respond to DNA damage and cellular stress.

DNA Damage Response (DDR) Pathway

Upon DNA alkylation by long-chain dibromoalkanes, cells activate the DNA Damage Response (DDR) pathway to detect the lesions, signal their presence, and promote repair or, if the damage is too severe, initiate apoptosis.[10] Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated at the sites of damage.[10] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn leads to the activation of the tumor suppressor protein p53.[10] Activated p53 can induce cell cycle arrest to allow time for DNA repair or trigger apoptosis.[10]

Apoptosis Signaling Pathway

If the DNA damage induced by long-chain dibromoalkanes is irreparable, the cell undergoes apoptosis. This can be initiated through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.[12] Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[12] Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[12] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[12][13]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of long-chain dibromoalkanes.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Long-chain dibromoalkane (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the long-chain dibromoalkane in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[14]

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Long-chain dibromoalkane

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided with the kit for maximum LDH release control)

-

Microplate reader

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

Prepare a maximum LDH release control by adding lysis buffer to a set of control wells 15 minutes before the end of the incubation period.

-

Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.[15]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Materials:

-

Bacterial or fungal strains

-